methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride
Overview
Description
“Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1334149-16-4 . Its IUPAC name is N-methyl-2-(2H-tetraazol-5-yl)ethanamine dihydrochloride .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H9N5.2ClH/c1-5-3-2-4-6-8-9-7-4;;/h5H,2-3H2,1H3,(H,6,7,8,9);2*1H . This indicates that the compound consists of a methyl group (CH3-) attached to a 2-(2H-tetraazol-5-yl)ethylamine, along with two chloride ions.Chemical Reactions Analysis
Tetrazoles, such as the one in this compound, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals to produce new compounds which can be explosive to shocks .Physical and Chemical Properties Analysis
The compound has a molecular weight of 200.07 . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Characterization
Synthesis and Crystal Structure : Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride and its derivatives have been synthesized and characterized for their structural properties. For example, Zhu et al. (2021) synthesized an energetic material precursor, highlighting its orthorhombic space group, specific dimensions, and intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers. The structure also exhibits strong π-interaction, showcasing its molecular stability and interaction potential Zhu et al., 2021.
Synthesis and Biological Evaluation : Sharma et al. (2014) synthesized a series of novel carbazole derivatives, demonstrating the structural versatility of these compounds. The series showcases a methodological approach to synthesizing complex molecules, potentially opening avenues for exploring further biomedical applications Sharma et al., 2014.
Antimicrobial and Cytotoxic Activity : Noolvi et al. (2014) prepared a series of benzimidazole derivatives, evaluated for anti-bacterial and cytotoxic properties. The study highlights the potential of these derivatives in medical applications, with specific compounds exhibiting significant activities Noolvi et al., 2014.
Structural and Electrochemical Properties
Electrochemical and Spectroscopic Characterization : The complex electrochemical behavior and structural intricacies of similar compounds are explored. Scarpellini et al. (2004) detailed the electrochemical properties of a copper complex, emphasizing the importance of understanding the electrochemical behavior for potential applications in various fields, such as catalysis or material science Scarpellini et al., 2004.
Novel Synthesis Approaches
Innovative Synthesis Techniques : Rao et al. (2014) developed a novel and efficient synthesis method for tetrazole derivatives, highlighting the adaptability and potential for the synthesis of biologically potent compounds Rao et al., 2014. This approach could be applied to synthesize this compound derivatives, offering new pathways for compound development.
Safety and Hazards
Mechanism of Action
Target of Action
Tetrazole derivatives, which include this compound, are known to play a significant role in medicinal and pharmaceutical applications .
Mode of Action
Tetrazole derivatives are known to interact with various biological targets due to their strong negative inductive effect and weak positive mesomeric effect .
Biochemical Pathways
Tetrazole derivatives are known to be involved in various biological activities .
Pharmacokinetics
It is known that tetrazoles are soluble in water and acetonitrile , which may influence their bioavailability.
Result of Action
Tetrazole derivatives are known to have various biological activities .
Action Environment
The action of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride can be influenced by environmental factors. For instance, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . These factors can influence the action, efficacy, and stability of the compound.
Properties
IUPAC Name |
N-methyl-2-(2H-tetrazol-5-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.2ClH/c1-5-3-2-4-6-8-9-7-4;;/h5H,2-3H2,1H3,(H,6,7,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFGDJNXKMHOKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NNN=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334149-16-4 | |
Record name | methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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